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For Researchers, Scientists, and Drug Development Professionals

Abstract
CTK7A is a novel, water-soluble small molecule inhibitor of the p300 histone acetyltransferase

(HAT). Derived from curcumin, CTK7A, also known as hydrazinocurcumin, has demonstrated

significant potential as a therapeutic agent, particularly in the context of oral squamous cell

carcinoma (OSCC). This technical guide provides a comprehensive overview of the structure,

chemical properties, and biological activity of CTK7A. It details the underlying signaling

pathways affected by CTK7A, outlines key experimental protocols for its study, and presents its

therapeutic rationale supported by preclinical data.

Chemical Structure and Properties
CTK7A is a synthetic analog of curcumin, modified to enhance its solubility and biological

activity. Its chemical structure and key properties are summarized below.

Table 1: Chemical and Physical Properties of CTK7A
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Property Value

IUPAC Name

Sodium 4-[3,5-Bis[(1E)-2-(4-hydroxy-3-

methoxyphenyl)ethenyl]-1H-pyrazol-1-

yl]benzoate[1]

Synonyms CTK-7A, Hydrazinocurcumin[1][2]

CAS Number 1297262-16-8[1]

Molecular Formula C₂₈H₂₃N₂NaO₆[1]

Molecular Weight 506.49 g/mol [1]

Appearance Dark orange powder

Solubility Water-soluble

Mechanism of Action and Signaling Pathway
CTK7A functions as a potent inhibitor of the histone acetyltransferase p300. In certain cancers,

such as oral squamous cell carcinoma, histone hyperacetylation is a key pathological feature.

This hyperacetylation is driven by the overexpression and enhanced autoacetylation of p300, a

process stimulated by Nitric Oxide (NO) signaling and mediated by proteins such as

Nucleophosmin (NPM1) and Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).[2]

CTK7A exerts its anti-tumor effects by inhibiting the HAT activity of p300, which in turn leads to

a reduction in histone acetylation. Kinetic analyses have revealed that CTK7A acts as a non-

competitive inhibitor with respect to both acetyl-CoA and the histone substrate. A crucial aspect

of its mechanism is the potent inhibition of p300 autoacetylation, a key step in the activation of

its acetyltransferase activity.

The proposed signaling pathway leading to histone hyperacetylation in oral cancer and the

point of intervention for CTK7A is depicted in the following diagram.
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Caption: Signaling pathway of CTK7A-mediated inhibition of p300.
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Biological and Preclinical Data
CTK7A has been evaluated in various in vitro and in vivo models, demonstrating significant

anti-cancer activity.

Table 2: In Vitro Activity of CTK7A

Assay Cell Line Parameter Value

p300 HAT Inhibition - Inhibition Type Non-competitive

Cell Proliferation KB (Oral Cancer) Growth Inhibition
Concentration-

dependent

Wound Healing KB Migration Inhibition Observed at 24h

Cell Cycle Analysis KB Effect

Induction of polyploidy

and senescence-like

growth arrest

Table 3: In Vivo Efficacy of CTK7A in a Xenograft Model

Parameter Details

Animal Model Nude mice with KB cell xenografts

Dosage
100 mg/kg body weight, administered

intraperitoneally twice daily

Treatment Duration 1 month

Tumor Growth Inhibition ~50% reduction in tumor size (p < 0.05)

Toxicity
No observed weight loss or toxicity at the

therapeutic dose

Mechanism of Action (in vivo)
Decreased levels of H3K9 and H3K14

acetylation in tumor tissue

Experimental Protocols
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Detailed methodologies for key experiments are provided below.

Synthesis of CTK7A
The synthesis of CTK7A is a two-step process.

Curcumin

Methanol, Acetic acid
24h

4-hydrazinobenzoic acid

CTK7
(Hydrazinobenzoylcurcumin)

Sodium ethoxide
Methanol, 90 min

CTK7A
(Water-soluble)

Click to download full resolution via product page

Caption: Workflow for the synthesis of CTK7A.

Step 1: Preparation of Hydrazinobenzoylcurcumin (CTK7)

Dissolve curcumin in methanol.

Add 4-hydrazinobenzoic acid and a catalytic amount of acetic acid.

Incubate the reaction mixture for 24 hours.

Evaporate the solvent under vacuum.

Purify the residue by recrystallization to obtain CTK7 as a dark orange powder.

Step 2: Preparation of CTK7A

Dissolve CTK7 in methanol.

Add sodium ethoxide and stir the reaction mixture at room temperature for 90 minutes.

Evaporate the solvent under vacuum.

Wash the residue with hexane, diethyl ether, and ethyl acetate to yield the final product,

CTK7A.
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In Vitro Histone Acetyltransferase (HAT) Assay
This assay is used to determine the inhibitory effect of CTK7A on p300 HAT activity.

Reaction Setup

Reaction Initiation and Incubation

Detection

Recombinant p300

HAT Assay Buffer

Core Histones CTK7A or Vehicle

[³H]-Acetyl-CoA

Incubate at 30°C

Filter Binding Assay
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Data Analysis
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Caption: Workflow for the in vitro HAT assay.

Prepare a reaction mixture containing recombinant p300 enzyme, core histones as the

substrate, and the desired concentration of CTK7A or vehicle control in HAT assay buffer.

Initiate the reaction by adding [³H]-acetyl-CoA.

Incubate the reaction at 30°C for 10-30 minutes.

Stop the reaction and spot the mixture onto filter paper.

Wash the filters to remove unincorporated [³H]-acetyl-CoA.

Measure the incorporated radioactivity using a scintillation counter to quantify HAT activity.

For kinetic analysis, perform the assay with varying concentrations of substrates (histones

and acetyl-CoA) in the presence and absence of different concentrations of CTK7A.

Cell Proliferation Assay (MTT Assay)
This assay measures the effect of CTK7A on the viability and proliferation of cancer cells.

Seed KB cells in a 96-well plate and allow them to adhere overnight.

Treat the cells with various concentrations of CTK7A or vehicle control for the desired

duration (e.g., 24, 48, 72 hours).

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well

and incubate for 2-4 hours at 37°C.

Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the

formazan crystals.

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

In Vivo Xenograft Tumor Growth Study
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This study evaluates the anti-tumor efficacy of CTK7A in a living organism.

Subcutaneously inject KB cells into the flanks of nude mice.

Allow the tumors to reach a palpable size.

Randomize the mice into control and treatment groups.

Administer CTK7A (100 mg/kg) or vehicle control intraperitoneally twice a day.

Measure the tumor volume using calipers at regular intervals throughout the study.

Monitor the body weight of the mice as an indicator of toxicity.

At the end of the study, euthanize the mice and excise the tumors for weight measurement

and further analysis (e.g., immunohistochemistry for histone acetylation marks).

Conclusion and Future Directions
CTK7A is a promising p300 HAT inhibitor with demonstrated anti-cancer properties, particularly

in preclinical models of oral cancer. Its water solubility and in vivo efficacy make it an attractive

candidate for further development. Future research should focus on detailed pharmacokinetic

and pharmacodynamic studies, investigation of its efficacy in other cancer types characterized

by histone hyperacetylation, and exploration of combination therapies to enhance its anti-tumor

activity. The well-defined mechanism of action and the availability of robust experimental

protocols provide a solid foundation for the continued investigation of CTK7A as a potential

therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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